
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Molecular Interactions and Antagonistic Activities
One study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, highlighting its potential in the development of drugs targeting cannabinoid receptors. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions of the compound, proposing that certain conformers possess the correct spatial orientation and electrostatic character to bind to the CB1 receptor (Shim et al., 2002).
Structural Exploration and Antiproliferative Activity
Another study synthesized a novel bioactive heterocycle from a related compound, evaluating its antiproliferative activity. This research included structural characterization using various spectroscopic techniques and confirmed the structure through X-ray diffraction studies. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze intermolecular interactions (Benaka Prasad et al., 2018).
Synthesis of Bioactive Compounds
Research into the synthesis of potentially bioactive compounds from visnaginone involved reactions with aromatic aldehydes and various agents to yield a range of derivatives, including pyrazoline and isoxazoline derivatives. This work underscores the versatility of such compounds in synthesizing diverse bioactive molecules (Abdel Hafez et al., 2001).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives of 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, demonstrated the potential of these compounds in antimicrobial applications. The structures were established through elemental analysis and spectral studies, showcasing their variable and modest activity against bacteria and fungi (Patel et al., 2011).
Novel Syntheses and Characterizations
Further research includes the synthesis and characterization of novel compounds with anticipated antimicrobial and phytotoxic activities. This involves the cyclization of chalcones with substituted benzyl hydrazides and the exploration of their biological activities, indicating the potential of such compounds in developing new antimicrobial agents (Mumtaz et al., 2015).
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-5-2-4-15-12-17(25-18(15)16)19(23)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNOQCPIOJALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

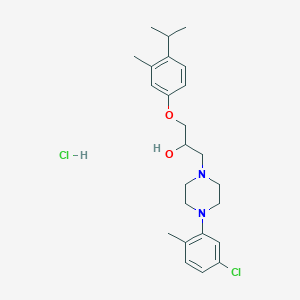
![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)

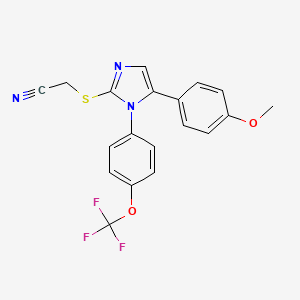
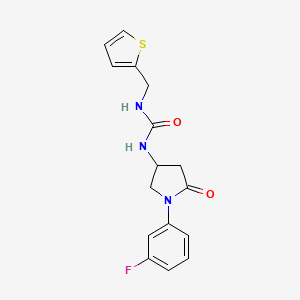
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

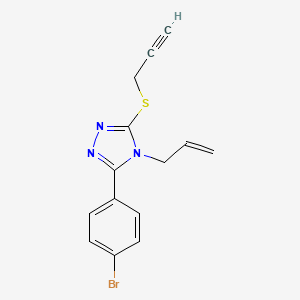
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
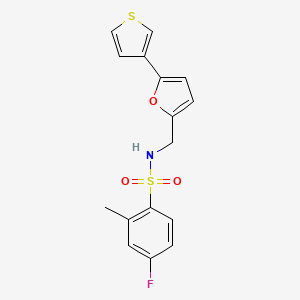
![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)